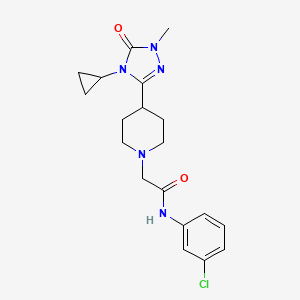
(5-(4-fluorophenyl)isoxazol-3-yl)methyl 2-(1H-indol-3-yl)-2-oxoacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-(4-fluorophenyl)isoxazol-3-yl)methyl 2-(1H-indol-3-yl)-2-oxoacetate, also known as FIIN-3, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 2014 and has since been used in various studies to investigate its mechanism of action and potential therapeutic applications.
Mecanismo De Acción
- Given its indole scaffold, it may interact with receptors associated with neurotransmission, inflammation, or other signaling pathways .
Target of Action
Biochemical Pathways
- Without specific data, we can’t pinpoint exact pathways. However, indole derivatives often impact diverse pathways, including:
- Modulating prostaglandin synthesis . Influencing serotonin receptors (due to the indole structure). Potentially affecting cell cycle regulators. Scavenging free radicals. Regulating enzymes involved in metabolic pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (5-(4-fluorophenyl)isoxazol-3-yl)methyl 2-(1H-indol-3-yl)-2-oxoacetate in lab experiments is its specificity for FGFR1 and other kinases. This specificity allows researchers to investigate the role of these kinases in various biological processes, including cancer development and progression. However, one limitation of using this compound is its relatively low potency compared to other kinase inhibitors. This can make it difficult to achieve complete inhibition of the target kinase in some experiments.
Direcciones Futuras
There are several future directions for research involving (5-(4-fluorophenyl)isoxazol-3-yl)methyl 2-(1H-indol-3-yl)-2-oxoacetate. One area of interest is the development of more potent and selective inhibitors of FGFR1 and other kinases. Additionally, further studies are needed to investigate the potential therapeutic applications of this compound in various types of cancer. Finally, the use of this compound in combination with other therapies, such as chemotherapy and radiation therapy, should be explored to determine its potential as a cancer treatment.
Métodos De Síntesis
The synthesis of (5-(4-fluorophenyl)isoxazol-3-yl)methyl 2-(1H-indol-3-yl)-2-oxoacetate involves a multi-step process that includes the reaction of 4-fluorobenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This is followed by the reaction of the oxime with ethyl acetoacetate to form the isoxazole ring. The final step involves the reaction of the isoxazole with indole-3-carboxaldehyde to form the desired product, this compound.
Aplicaciones Científicas De Investigación
(5-(4-fluorophenyl)isoxazol-3-yl)methyl 2-(1H-indol-3-yl)-2-oxoacetate has been used in various scientific studies to investigate its potential therapeutic applications. One of the main areas of research has been in the field of cancer therapy. This compound has been shown to inhibit the activity of the kinase, FGFR1, which is overexpressed in many types of cancer. This inhibition leads to the suppression of tumor growth and the induction of apoptosis in cancer cells.
Propiedades
IUPAC Name |
[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl 2-(1H-indol-3-yl)-2-oxoacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13FN2O4/c21-13-7-5-12(6-8-13)18-9-14(23-27-18)11-26-20(25)19(24)16-10-22-17-4-2-1-3-15(16)17/h1-10,22H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAWDUBWGJHHHMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)C(=O)OCC3=NOC(=C3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl N-[(1R,2R,3R)-2,3-dihydroxycyclohexyl]oxycarbamate](/img/structure/B2936319.png)

![4-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]-3-methylbenzonitrile](/img/structure/B2936323.png)

![[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-(2-phenyltriazol-4-yl)methanone](/img/structure/B2936326.png)
![5-ethyl-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxybenzenesulfonamide](/img/structure/B2936327.png)
![3-(1-(2-ethoxybenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2936328.png)



![1-(3-Phenyl-3,3a,4,6,7,7a-hexahydro-2H-pyrano[4,3-b]pyrrol-1-yl)prop-2-en-1-one](/img/structure/B2936338.png)
![2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide](/img/no-structure.png)
![N1-(2-ethoxyphenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2936340.png)
